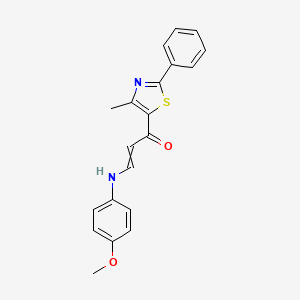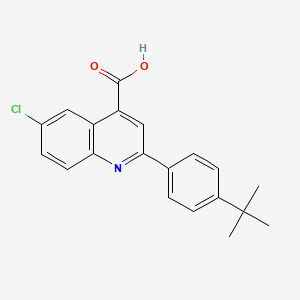
2-Methyl-6-(trifluoromethyl)pyridin-3-amine
Übersicht
Beschreibung
“2-Methyl-6-(trifluoromethyl)pyridin-3-amine” is an organic compound that belongs to the class of pyridinylpyrimidines . These are compounds containing a pyridinylpyrimidine skeleton, which consists of a pyridine linked (not fused) to a pyrimidine by a bond .
Synthesis Analysis
The synthesis of trifluoromethylpyridines, including “2-Methyl-6-(trifluoromethyl)pyridin-3-amine”, is a key structural motif in active agrochemical and pharmaceutical ingredients . The synthesis involves a one-step reaction, where the number of chlorine atoms introduced to the pyridine ring can be controlled by changing the molar ratio of chlorine gas and the reaction temperature .Molecular Structure Analysis
The molecular formula of “2-Methyl-6-(trifluoromethyl)pyridin-3-amine” is C8H6F3NO . The InChI Key is HHGVNSFXEFHMGQ-UHFFFAOYSA-N .Chemical Reactions Analysis
The major use of trifluoromethylpyridine (TFMP) derivatives, including “2-Methyl-6-(trifluoromethyl)pyridin-3-amine”, is in the protection of crops from pests . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .Wissenschaftliche Forschungsanwendungen
Organic Synthesis
- Methods : One method involves the Horner-Wadsworth-Emmons reaction, which forms alkenes from phosphonate-stabilized carbanions and aldehydes .
Crop Protection
- Application Summary : Trifluoromethylpyridines (TFMPs), including derivatives of “2-Methyl-6-(trifluoromethyl)pyridin-3-amine”, are used in the protection of crops from pests .
- Methods : The synthesis of TFMP derivatives often involves vapor-phase reactions or the use of chemical intermediates like 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF) .
- Results : More than 20 new TFMP-containing agrochemicals have been introduced to the market, enhancing the effectiveness of crop protection .
Pharmaceutical and Veterinary Products
- Application Summary : Several TFMP derivatives are used in pharmaceutical and veterinary products, with some already approved for market use .
- Methods : The unique physicochemical properties of the fluorine atom combined with the pyridine moiety contribute to the biological activities of these compounds .
- Results : Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are undergoing clinical trials .
Functional Materials Development
- Application Summary : The compound’s derivatives are important for the development of functional materials with unique properties .
- Methods : Synthetic methods for introducing TFMP groups within other molecules are crucial, involving either direct fluorination or building-block approaches .
- Results : The demand for TFMP derivatives has been increasing, indicating their significance in creating materials with novel properties .
Disease Control
- Application Summary : TFMP derivatives play a role in developing pesticides that prevent crop losses and protect human populations from diseases carried by parasites like mosquitoes .
- Methods : The development of these compounds involves replacing hydrogen with fluorine to achieve unique biological properties .
- Results : The use of TFMP derivatives in pesticides contributes to the control of diseases such as malaria, dengue fever, and the Zika virus .
Advanced Synthesis of Pharmaceuticals
- Application Summary : The compound serves as a key intermediate in the synthesis of potent pharmaceuticals .
- Methods : It is involved in the atroposelective synthesis of inhibitors targeting specific proteins involved in disease processes .
- Results : An example includes the synthesis of divarasib (GDC-6036), a KRAS G12C covalent inhibitor .
Development of New Pesticides and Insecticides
- Application Summary : Amine and amide derivatives of the compound are useful for developing new types of pesticides and insecticides .
- Methods : These molecules are synthesized using commercially available and cost-effective starting materials .
- Results : The derivatives are valuable for enhancing the therapeutic activity of pesticides and insecticides .
Chemical Synthesis Intermediates
- Application Summary : It serves as an intermediate in the synthesis of various chemical compounds, including agrochemicals and pharmaceuticals .
- Methods : The compound can undergo various chemical reactions, such as the Horner-Wadsworth-Emmons reaction, to produce different derivatives .
Fluorinated Compounds Research
- Application Summary : The trifluoromethyl group is a key structural motif in the study of fluorinated compounds due to its unique properties .
Pesticide and Insecticide Development
- Application Summary : The compound’s derivatives are used in the development of new pesticides and insecticides .
- Methods : Synthesis of these derivatives often involves cost-effective and commercially available starting materials .
Advanced Material Design
- Application Summary : Derivatives of the compound are used in the design of advanced materials with specific desired properties .
Biological Activity Studies
- Application Summary : The compound is used in studies to understand the biological activity of trifluoromethyl-containing compounds .
Environmental Impact Assessment
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-methyl-6-(trifluoromethyl)pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2/c1-4-5(11)2-3-6(12-4)7(8,9)10/h2-3H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUJKUIAVFVGTGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50393277 | |
| Record name | 2-methyl-6-(trifluoromethyl)pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50393277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-6-(trifluoromethyl)pyridin-3-amine | |
CAS RN |
383907-17-3 | |
| Record name | 2-Methyl-6-(trifluoromethyl)-3-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=383907-17-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-methyl-6-(trifluoromethyl)pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50393277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methyl-6-(trifluoromethyl)pyridin-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[3-(4-Fluorophenyl)acryloyl]phenyl 2-thiophenecarboxylate](/img/structure/B1306809.png)








![3-phenylindeno[1,2-c]pyrazol-4(2H)-one](/img/structure/B1306839.png)


